2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
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Overview
Description
2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of multiple ethynyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
2-Phenylethynylbenzonitrile: Contains one ethynyl group and one nitrile group.
3-(Cyanomethyl)phenylacetylene: Contains a cyanomethyl group and an ethynyl group.
Uniqueness
2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to the presence of multiple ethynyl groups and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research.
Properties
CAS No. |
823227-50-5 |
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Molecular Formula |
C25H14N2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-(cyanomethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C25H14N2/c26-17-16-21-7-5-6-20(18-21)12-13-22-8-1-2-9-23(22)14-15-24-10-3-4-11-25(24)19-27/h1-11,18H,16H2 |
InChI Key |
JBEVWBGKDOGKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC(=C2)CC#N)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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